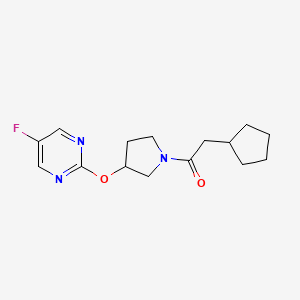

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-12-8-17-15(18-9-12)21-13-5-6-19(10-13)14(20)7-11-3-1-2-4-11/h8-9,11,13H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLMTULGHJEIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics may contribute to its interaction with various biological targets, making it suitable for drug development against diseases such as cancer and neurodegenerative disorders.

Biological Studies

Research focuses on understanding how this compound interacts with biological systems. It has been used to study enzyme inhibition and receptor binding, which are crucial for elucidating its pharmacological effects.

Pharmaceutical Development

As a lead compound, it serves as a basis for developing novel drugs aimed at treating various conditions. Its unique features allow researchers to modify its structure for enhanced efficacy and reduced side effects.

Chemical Biology

The compound is utilized in chemical biology to explore biological pathways. It helps in identifying the mechanisms through which specific biological processes occur, particularly in relation to disease states.

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may show selective cytotoxicity against various cancer cell lines. Investigations into similar compounds have reported significant activity against human cancer cells while sparing normal cells.

Antimicrobial Properties

The presence of the fluorine atom in the pyrimidine ring might enhance antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against common pathogens, indicating potential utility in treating infections.

Enzyme Inhibition

Studies have highlighted that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. This could provide therapeutic avenues for managing these conditions.

Case Studies

Several case studies have highlighted the applications of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 50 µM. |

| Study B | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity by 70% at 100 µM concentration, suggesting potential in neurodegenerative disease treatment. |

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be compared with other similar compounds that have cyclopentyl, pyrrolidinyl, or fluoropyrimidinyl groups. Some similar compounds include:

- 2-Cyclopentyl-1-(3-pyrrolidinyl)ethanone

- 2-Cyclopentyl-1-(3-(5-fluoropyrimidinyl)oxy)pyrrolidin-1-yl)ethanone

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known by its CAS number 2034359-88-9, is a synthetic organic compound notable for its potential biological activities. This compound features a cyclopentyl group, a pyrrolidine ring, and a fluorinated pyrimidine moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is essential for its potential application in medicinal chemistry.

The molecular formula of this compound is C15H20FN3O2, with a molecular weight of approximately 293.36 g/mol. The structure includes key functional groups that are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20FN3O2 |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 2034359-88-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the pyrimidine ring enhances the compound's binding affinity and metabolic stability compared to similar compounds lacking this modification .

Target Interactions

Research indicates that compounds containing fluorinated pyrimidines can exhibit enhanced interactions with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Studies

- Antiviral Activity : Similar fluorinated pyrimidines have demonstrated broad-spectrum antiviral activity, particularly against viruses that exploit pyrimidine biosynthesis pathways . This suggests that this compound may possess similar properties.

- Cancer Research : Compounds with structural similarities have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in vitro .

- Pharmacokinetics : Studies on the metabolism of related compounds indicate that the fluorinated moiety can influence the biotransformation processes, potentially leading to improved pharmacokinetic profiles .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-cyclopentyl-3-(5-chloropyrimidin-2-yloxy)pyrrolidine | Moderate enzyme inhibition | Chlorine substitution |

| N-cyclopentyl-3-(5-bromopyrimidin-2-yloxy)pyrrolidine | Lower binding affinity | Bromine substitution |

| 2-Cyclopentyl-1-(3-(5-fluoropyrimidin-2-yloxy)pyrrolidine | Potentially high binding affinity | Fluorine substitution enhances stability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?

- Methodology :

- Multi-step synthesis : The compound is typically synthesized via sequential steps:

Cyclopentyl group introduction : Alkylation or nucleophilic substitution to attach the cyclopentyl moiety to the ethanone core .

Pyrrolidine functionalization : Coupling of 3-hydroxy-pyrrolidine with 5-fluoropyrimidin-2-yl chloride under mild basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Final coupling : Amide or ketone bond formation between the cyclopentyl and pyrrolidine-pyrimidine units using coupling agents like HATU or DCC .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied. For example, DMF enhances solubility for pyrrolidine-pyrimidine coupling, while temperatures >80°C improve reaction rates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing pyrrolidin-1-yl vs. pyrrolidin-3-yl substitution) and fluoropyrimidine orientation .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₆H₂₁FN₄O₂) and detects isotopic patterns for fluorine .

-

X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and spatial arrangement of the fluoropyrimidine group .

Technique Key Insights Reference ¹H NMR Cyclopentyl CH₂ peaks (δ 1.5–2.1 ppm) X-ray Crystallography Dihedral angle between pyrimidine and ethanone (~120°)

Q. How is the biological activity of this compound initially assessed in drug discovery?

- Methodology :

- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify IC₅₀ values. The fluoropyrimidine group enhances binding to ATP pockets .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) measure Ki values. The pyrrolidine oxygen may participate in hydrogen bonding .

Advanced Research Questions

Q. How can reaction yields for the pyrrolidine-pyrimidine coupling step be improved without side-product formation?

- Methodology :

- Catalyst screening : Transition metal catalysts (e.g., Pd(OAc)₂) reduce activation energy for aryl ether formation .

- Solvent optimization : Polar aprotic solvents (e.g., THF:DCM 3:1) balance reactivity and solubility, minimizing byproducts like dehalogenated pyrimidine .

- In-line monitoring : HPLC-MS tracks intermediate formation, enabling real-time adjustments to stoichiometry .

Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

- Methodology :

- Source analysis : Variability often stems from:

- Assay conditions : Differences in pH or ionic strength alter fluoropyrimidine protonation, affecting binding .

- Structural analogs : Impurities from incomplete cyclopentyl coupling (e.g., 2-cyclopentyl vs. 3-cyclopentyl isomers) may skew data .

- Resolution strategies :

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Batch consistency checks : LC-MS purity analysis (>98%) ensures reproducibility .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

-

Molecular docking : Software like AutoDock Vina models binding to kinase domains. The 5-fluoropyrimidine group shows strong π-π stacking with tyrosine residues .

-

MD simulations : Assess stability of the pyrrolidine-ethanone linkage in aqueous environments (e.g., RMSD <2 Å over 100 ns) .

-

QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values across analogs .

Target Protein Predicted Binding Affinity (kcal/mol) Key Interaction EGFR Kinase -9.2 Fluoropyrimidine-Tyr845 PARP1 -8.7 Cyclopentyl hydrophobic pocket

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.